Technical Profile: [(6-Methylpyrimidin-4-yl)thio]acetic acid
Technical Profile: [(6-Methylpyrimidin-4-yl)thio]acetic acid
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
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Executive Summary
[(6-Methylpyrimidin-4-yl)thio]acetic acid (CAS: 88784-34-3) is a functionalized pyrimidine derivative serving as a critical intermediate in medicinal chemistry and agrochemical synthesis. Characterized by a pyrimidine core substituted with a methyl group at the C6 position and a thioacetic acid moiety at C4, this compound acts as a versatile "scaffold" for nucleophilic substitutions and cyclization reactions.
Its structural motif—combining a nitrogen-rich heterocycle with a carboxylic acid tail via a sulfur bridge—makes it a privileged structure in the development of CRTH2 antagonists , PPAR agonists , and coordination complexes for bioinorganic research.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The following data summarizes the core identification metrics for the compound. Researchers should note the specific regiochemistry (4-yl vs 2-yl isomers) when sourcing materials, as positional isomers exhibit distinct reactivities.
| Property | Specification |
| Chemical Name | [(6-Methylpyrimidin-4-yl)thio]acetic acid |
| CAS Number | 88784-34-3 |
| Molecular Formula | C₇H₈N₂O₂S |
| Molecular Weight | 184.22 g/mol |
| Structure | Pyrimidine ring, 6-Me, 4-S-CH₂-COOH |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, dilute aqueous base; sparingly soluble in water (neutral pH) |
| Acidity (pKa) | ~3.5 (Carboxylic acid), ~2.0 (Pyridinium conjugate acid) |
| Storage | 2–8°C, inert atmosphere (Hygroscopic) |
Synthetic Methodology
The synthesis of [(6-Methylpyrimidin-4-yl)thio]acetic acid is a classic example of Nucleophilic Aromatic Substitution (SₙAr) . The electron-deficient nature of the pyrimidine ring, further activated by the nitrogen atoms, allows for the displacement of a leaving group (chloride) by a sulfur nucleophile.
Retrosynthetic Analysis & Pathway
The most robust route involves the coupling of 4-chloro-6-methylpyrimidine with thioglycolic acid (mercaptoacetic acid) under basic conditions.
Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (SₙAr).
Experimental Protocol
Objective: Synthesis of [(6-Methylpyrimidin-4-yl)thio]acetic acid on a 10 mmol scale.
Reagents:
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4-Chloro-6-methylpyrimidine (1.28 g, 10 mmol)
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Thioglycolic acid (0.92 g, 10 mmol)
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Sodium Hydroxide (NaOH) (0.80 g, 20 mmol)
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Water (15 mL) / Ethanol (5 mL)
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Hydrochloric acid (HCl) (10% aqueous)
Procedure:
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Preparation of Nucleophile: Dissolve NaOH (20 mmol) in water (10 mL). Cool to 0°C. Add thioglycolic acid (10 mmol) dropwise. The solution must remain basic (pH > 10) to ensure the formation of the dianion (carboxylate and thiolate).
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Coupling Reaction: Dissolve 4-chloro-6-methylpyrimidine in ethanol (5 mL). Add this solution dropwise to the thiolate mixture while stirring vigorously.
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Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) for 3–4 hours. Monitor consumption of the starting chloride by TLC (Mobile phase: DCM/MeOH 9:1).
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Work-up: Cool the mixture to room temperature. The solution will contain the sodium salt of the product.
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Precipitation: Acidify carefully with 10% HCl to pH ~3–4. The free acid form of the product will precipitate as a white/off-white solid.
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Purification: Filter the solid. Wash with cold water (2 x 5 mL) to remove inorganic salts. Recrystallize from Ethanol/Water (1:1) if necessary.[1]
Expert Insight:
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pH Control: Maintaining high pH during the reaction is critical. If the pH drops, the thiolate protonates (decreasing nucleophilicity), and the thioglycolic acid may dimerize to dithiodiglycolic acid.
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Regioselectivity: Since the starting material is symmetrical regarding the 4/6 positions (unless substituted elsewhere), regioselectivity is not an issue here. However, distinguishing the product from the 2-isomer (from 2-chloropyrimidine impurities) is vital using NMR.
Structural Characterization (Spectroscopy)
To validate the synthesis, the following spectral features are diagnostic.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 2.35 ppm (s, 3H) | Methyl group at C6 position.[2] |
| δ 3.95 ppm (s, 2H) | S-CH₂ methylene protons (singlet). | |
| δ 7.20 ppm (s, 1H) | C5-H aromatic proton (singlet, diagnostic of 4,6-substitution). | |
| δ 8.80 ppm (s, 1H) | C2-H aromatic proton (deshielded by two nitrogens). | |
| δ 12.50 ppm (br s, 1H) | COOH carboxylic acid proton (exchangeable). | |
| ¹³C NMR | ~170 ppm | C=O (Carboxylic acid). |
| ~168 ppm | C4 (C-S bond carbon). | |
| ~23 ppm | CH₃ (Methyl carbon). |
Functional Applications
Pharmaceutical Research
The [(6-Methylpyrimidin-4-yl)thio]acetic acid scaffold is a bioisostere for other aryl-thioacetic acids found in metabolic disease research.
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CRTH2 Antagonists: Derivatives of this core are explored for treating allergic inflammation (asthma, rhinitis). The carboxylic acid tail mimics the PGD2 substrate, while the pyrimidine ring provides pi-stacking interactions within the receptor pocket.
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PPAR Agonists: Similar thioacetic acid motifs appear in Peroxisome Proliferator-Activated Receptor (PPAR) agonists used for diabetes and dyslipidemia.
Figure 2: Pharmacological targets utilizing the pyrimidinyl-thioacetic acid scaffold.
Coordination Chemistry
The molecule acts as a multidentate ligand. The N3 nitrogen of the pyrimidine ring and the carboxylate oxygens can chelate metal ions (Ag+, Cu2+), forming 1D or 2D coordination polymers. These complexes are studied for their solid-state fluorescence and potential antimicrobial properties.
Safety & Handling
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Hazards: Classified as an Irritant (Xi).
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during synthesis, especially when handling thioglycolic acid (stench/corrosive).
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Stability: The thioether linkage is susceptible to oxidation to sulfoxide/sulfone if exposed to strong oxidants (e.g., mCPBA, H₂O₂). Store under nitrogen if long-term stability is required.
References
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BLD Pharm. (n.d.). [(6-Methylpyrimidin-4-yl)thio]acetic acid - Product Details. Retrieved from
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PubChem. (2025). Compound Summary: Pyrimidinyl-thioacetic acid derivatives. National Library of Medicine. Retrieved from
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MDPI. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: A Useful Scaffold. (Reference for SNAr conditions on pyrimidines). Retrieved from
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Fisher Scientific. (n.d.). General Pyrimidine Synthesis Reagents. Retrieved from
